Cox-1/2-IN-5

Description

Overview of Cyclooxygenase Isoenzymes (COX-1 and COX-2)

COX-1 and COX-2 are isoenzymes, meaning they catalyze the same chemical reaction but are encoded by different genes and exhibit distinct properties. quora.com COX-1 is encoded by the PTGS1 gene on chromosome 9, while COX-2 is encoded by the PTGS2 gene on chromosome 1. nih.govrmmj.org.il This genetic difference dictates their expression patterns and, consequently, their primary roles in the body. oup.com

While COX-1 and COX-2 share approximately 60% identity in their amino acid sequences and have nearly superimposable three-dimensional structures, key differences account for their distinct functions and inhibitor selectivity. nih.govoup.com Human COX-1 consists of 576 amino acids, whereas COX-2 has 581. nih.gov Both are homodimers located primarily in the endoplasmic reticulum. rmmj.org.ilnih.gov

A crucial structural difference lies within the active site where substrates and inhibitors bind. nih.gov The active site of COX-2 is approximately 17-25% larger than that of COX-1. nih.govresearchgate.net This is largely due to the substitution of a single amino acid: at position 523, COX-1 has an isoleucine, while COX-2 has a smaller valine. researchgate.net This substitution creates an additional side pocket in the COX-2 active site, allowing it to accommodate bulkier molecules. researchgate.netresearchgate.net

Functionally, these structural distinctions lead to different expression patterns. COX-1 is considered a "housekeeping" enzyme, expressed constitutively (i.e., at a constant level) in most tissues, where it supports vital physiological functions. nih.govwisdomlib.org In contrast, COX-2 is typically an "inducible" enzyme; its expression is low in most normal tissues but is rapidly upregulated in response to inflammatory stimuli, growth factors, and other signals. nih.govnih.gov

| Characteristic | COX-1 | COX-2 | Reference |

|---|---|---|---|

| Gene Location | Chromosome 9 | Chromosome 1 | nih.govrmmj.org.il |

| Expression Pattern | Constitutive ("Housekeeping") | Inducible | quora.comnih.gov |

| Active Site Size | Smaller | ~17-25% Larger | nih.govresearchgate.net |

| Key Amino Acid at Position 523 | Isoleucine (Ile) | Valine (Val) | researchgate.net |

| Primary Role | Physiological homeostasis | Inflammation, pain, fever | nih.govlecturio.com |

Both COX isoforms catalyze the first two steps in the biosynthesis of prostanoids from arachidonic acid, a polyunsaturated fatty acid released from cell membranes by phospholipase A2 enzymes. nih.govpoliklinika-harni.hr The process occurs at two distinct but linked active sites within the COX enzyme: a cyclooxygenase site and a peroxidase site. researchgate.netwikipedia.org

The catalytic mechanism proceeds as follows:

Cyclooxygenase Reaction : At the cyclooxygenase active site, arachidonic acid is converted into the unstable endoperoxide intermediate, Prostaglandin (B15479496) G2 (PGG2). nih.govthemedicalbiochemistrypage.org This reaction involves the addition of two molecules of oxygen. wikipedia.org

Peroxidase Reaction : The PGG2 intermediate is then reduced at the peroxidase active site to another unstable endoperoxide, Prostaglandin H2 (PGH2). nih.govthemedicalbiochemistrypage.org

This two-step conversion of arachidonic acid to PGH2 is the rate-limiting step in the synthesis of all prostanoids. physiology.org While the enzymatic mechanism is identical for both isoforms, they can utilize different pools of arachidonic acid; COX-1 tends to use extracellular arachidonic acid, while COX-2 uses intracellular sources. nih.govrmmj.org.il

PGH2 is a pivotal precursor molecule that is rapidly converted into a variety of biologically active prostanoids, including prostaglandins (B1171923) (like PGE2, PGD2, and PGF2α), prostacyclin (PGI2), and thromboxanes (like TXA2). poliklinika-harni.hrnih.gov This conversion is carried out by specific downstream enzymes called synthases and isomerases, and the type of prostanoid produced is highly dependent on the cell type. nih.govnih.gov

For example:

Platelets , which primarily express COX-1, contain thromboxane (B8750289) synthase and thus produce large amounts of Thromboxane A2 (TXA2). wikipedia.orggoodrx.com

Vascular endothelial cells utilize prostacyclin synthase to convert PGH2 into Prostacyclin (PGI2). nih.gov

Immune cells like macrophages can produce a wide range of prostanoids, particularly PGE2, in response to inflammatory signals. physiology.org

This cell-specific synthesis ensures that prostanoids act as local mediators, exerting their effects near their site of production. themedicalbiochemistrypage.org The entire family of molecules derived from 20-carbon fatty acids like arachidonic acid is collectively known as eicosanoids. poliklinika-harni.hr

| Precursor | Enzyme | Intermediate | Key Downstream Products | Reference |

|---|---|---|---|---|

| Arachidonic Acid | COX-1 / COX-2 (Cyclooxygenase activity) | Prostaglandin G2 (PGG2) | - | nih.govthemedicalbiochemistrypage.org |

| COX-1 / COX-2 (Peroxidase activity) | Prostaglandin H2 (PGH2) | PGE2, PGI2, TXA2, etc. | themedicalbiochemistrypage.orgnih.gov |

Rationale for Dual Cyclooxygenase-1/2 Inhibition (COX-1/2-IN-5) in Research

The pursuit of compounds that can inhibit both COX-1 and COX-2, such as this compound, is driven by a nuanced understanding of the roles these enzymes play in both physiological and pathological processes. While selective COX-2 inhibition was initially hailed as a breakthrough to minimize the gastrointestinal side effects associated with traditional NSAIDs, further research has revealed a more complex picture, highlighting the potential benefits of balanced, dual inhibition in specific research contexts.

Theoretical Frameworks for Balanced Inhibition

The theoretical basis for developing dual COX-1/2 inhibitors rests on the idea that a balanced inhibition of both isoforms may offer a more comprehensive therapeutic effect while potentially mitigating some of the adverse effects associated with highly selective inhibitors. The inhibition of COX-2 is primarily responsible for the anti-inflammatory effects of NSAIDs. nih.gov However, the complete and prolonged suppression of COX-2, while sparing COX-1, can disrupt the homeostatic balance between pro-thrombotic thromboxane A2 (primarily a COX-1 product in platelets) and anti-thrombotic prostacyclin (a product of COX-2 in the endothelium), potentially leading to cardiovascular risks. ahajournals.orgnih.gov

A balanced inhibitor, by modulating both pathways, could theoretically maintain a more physiological equilibrium. Furthermore, research suggests that in certain inflammatory conditions and disease states, both COX-1 and COX-2 contribute to the production of pro-inflammatory prostaglandins. researchgate.net Therefore, inhibiting both enzymes may be necessary to achieve maximal efficacy in these specific contexts. The design of such "balanced" or "dual" inhibitors often involves sophisticated molecular modeling and structure-activity relationship studies to achieve the desired inhibitory profile against both enzymes. nih.gov

Historical Perspective on Selective vs. Non-Selective COX Inhibition

The history of COX inhibitors is a compelling narrative of scientific discovery and evolving therapeutic strategies. researchgate.netdrugbank.com For centuries, traditional NSAIDs like aspirin (B1665792) and ibuprofen (B1674241) were used without a clear understanding of their mechanism of action. researchgate.net It was the groundbreaking work of John Vane in the 1970s that elucidated their function as inhibitors of prostaglandin synthesis. nih.gov For a long time, it was believed that the therapeutic anti-inflammatory actions and the common gastrointestinal side effects of NSAIDs were inseparable consequences of inhibiting a single COX enzyme. researchgate.net

The discovery of the COX-2 isoform in the early 1990s marked a paradigm shift. mdpi.com This led to the "COX-2 hypothesis," which posited that selective inhibition of the inducible COX-2 enzyme would provide the desired anti-inflammatory benefits without the gastric side effects caused by the inhibition of the constitutive COX-1 enzyme. mdpi.com This hypothesis spurred the rapid development and commercial success of selective COX-2 inhibitors, often referred to as "coxibs". mdpi.comnih.gov

However, the widespread use of some selective COX-2 inhibitors was later associated with an increased risk of cardiovascular events, leading to the withdrawal of certain drugs from the market. researchgate.netmdpi.com This controversy prompted a re-evaluation of the roles of both COX isoforms and reignited interest in the development of non-selective or balanced COX inhibitors that might offer a different efficacy and side-effect profile. researchgate.netsemanticscholar.org This historical journey from non-selective to selective and back towards a more nuanced approach of balanced inhibition provides the context for the academic inquiry into compounds like this compound.

Scope and Objectives of Academic Inquiry for this compound

The academic investigation of this compound is focused on characterizing its biochemical and cellular activities to understand its potential as a research tool. The primary objectives of this inquiry are to:

Determine the in vitro inhibitory profile: A crucial first step is to quantify the inhibitory potency of this compound against both COX-1 and COX-2 enzymes. This is typically achieved through enzymatic assays that measure the production of prostaglandins in the presence of varying concentrations of the inhibitor. The results are often expressed as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%).

Elucidate the mechanism of inhibition: Researchers aim to understand how this compound interacts with the COX enzymes. This involves kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive, and whether it is reversible or irreversible. acs.org

Investigate cellular effects: Beyond purified enzyme assays, it is important to study the effects of this compound in cellular models of inflammation. This can involve measuring the production of prostaglandins and other inflammatory mediators in cells stimulated with inflammatory agents. nih.gov

Explore potential applications in disease models: Based on its biochemical profile, academic inquiry may extend to evaluating the effects of this compound in preclinical models of diseases where both COX-1 and COX-2 are implicated, such as certain types of cancer or neuroinflammatory conditions. nih.govresearchgate.net

The following interactive table summarizes the typical data generated during the academic investigation of a dual COX-1/2 inhibitor.

| Parameter | Description | Example Data for a Hypothetical Dual Inhibitor |

| COX-1 IC50 | The concentration of the compound that inhibits 50% of COX-1 activity. | 0.5 µM |

| COX-2 IC50 | The concentration of the compound that inhibits 50% of COX-2 activity. | 0.2 µM |

| Selectivity Index (COX-1/COX-2) | The ratio of the IC50 value for COX-1 to the IC50 value for COX-2. A value close to 1 indicates balanced inhibition. | 2.5 |

| Mechanism of Inhibition | The mode by which the compound inhibits the enzyme (e.g., competitive, non-competitive). | Competitive |

| Cellular PG Suppression | The ability of the compound to reduce prostaglandin production in a cellular assay. | Dose-dependent reduction in PGE2 levels |

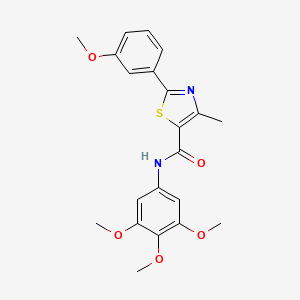

Structure

3D Structure

Properties

Molecular Formula |

C21H22N2O5S |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

2-(3-methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C21H22N2O5S/c1-12-19(29-21(22-12)13-7-6-8-15(9-13)25-2)20(24)23-14-10-16(26-3)18(28-5)17(11-14)27-4/h6-11H,1-5H3,(H,23,24) |

InChI Key |

VGEXCFKSSMIPQO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Cox 1/2 in 5 Action

Enzyme Kinetics of Cox-1/2-IN-5 Inhibition

Enzyme kinetic studies are fundamental to understanding the potency and selectivity of an inhibitor. For this compound, these have been characterized through the determination of its IC50 values and the subsequent calculation of its selectivity index.

The inhibitory potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the substance needed to inhibit 50% of the enzyme's activity. In vitro assays have established that this compound is a dual inhibitor, acting on both COX-1 and COX-2 enzymes. nih.gov

The specific IC50 values determined for this compound are:

IC50 for COX-1: 2.650 μM nih.govresearchgate.net

IC50 for COX-2: 0.958 μM nih.govnih.govresearchgate.netnajah.edu

These values indicate that a lower concentration of the compound is required to inhibit COX-2 compared to COX-1, suggesting a preference for the COX-2 isoform.

Table 1: Inhibitory Potency (IC50) of this compound

| Enzyme | IC50 (μM) | Reference |

|---|---|---|

| COX-1 | 2.650 | nih.govresearchgate.net |

| COX-2 | 0.958 | nih.govnih.govresearchgate.netnajah.edu |

The Selectivity Index (SI) is a critical parameter that quantifies the preference of a compound for one enzyme isoform over another. It is calculated as the ratio of the IC50 value for COX-1 to the IC50 value for COX-2 (SI = IC50(COX-1)/IC50(COX-2)). A higher SI value indicates greater selectivity for the COX-2 enzyme.

For this compound, the selectivity index is reported to be 2.766, highlighting its preferential inhibition of COX-2 over COX-1. nih.govnih.govnajah.eduacs.org

Table 2: Selectivity Index (SI) of this compound

| Compound | Calculation (IC50 COX-1 / IC50 COX-2) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| This compound | 2.650 μM / 0.958 μM | 2.766 | nih.govnih.govnajah.eduacs.org |

The specific kinetic type of inhibition for this compound has not been explicitly determined through detailed enzyme kinetic studies in the available research. However, molecular docking analyses suggest a competitive mode of inhibition, as the compound is shown to bind within the active sites of both COX-1 and COX-2, where the natural substrate, arachidonic acid, would normally bind. nih.govmetu.edu.tr

Information regarding the time-dependent inhibition kinetics of this compound is not detailed in the primary research literature for this compound. The studies focus on endpoint IC50 determination rather than the rate of inhibition over time. nih.govnih.gov

Molecular Interactions and Binding Energetics

Computational studies, including molecular docking and binding free energy calculations, have provided significant insights into how this compound interacts with COX enzymes at a molecular level.

The binding free energy (ΔGbind) values, calculated via the Prime MM-GBSA method, support the observed inhibitory potency and selectivity. The calculated binding energy for this compound within the COX-1 binding site is -50.75 kcal/mol, while for COX-2, it is -58.07 kcal/mol. nih.gov The more negative value for COX-2 indicates a stronger and more favorable binding interaction with this isoform.

Molecular docking studies have identified the key amino acid residues that stabilize the interaction between this compound and the active sites of the COX enzymes.

Interaction with COX-2: The selectivity of this compound towards COX-2 is attributed to its specific molecular structure. The compound's 3,4,5-trimethoxy phenyl group is able to fit deeply into the larger binding pocket of the COX-2 enzyme. This positioning facilitates several key interactions:

Hydrogen Bonds: Formed with the crucial residues ARG-120 and TYR-355. nih.gov

Pi-Cation Bond: An interaction is also established with TYR-355. nih.gov

Hydrophobic Interactions: The compound engages in hydrophobic interactions with several lipophilic residues, including VAL-89, VAL-523, and LEU-359. nih.gov

Interaction with COX-1: The active site of COX-1 is smaller than that of COX-2. The bulky 3,4,5-trimethoxy group of this compound encounters steric hindrance, which prevents it from binding as effectively within the narrower COX-1 channel. metu.edu.tr This less favorable interaction is a primary reason for the compound's higher IC50 value for COX-1 and its resulting COX-2 selectivity. While specific binding residues for this compound within COX-1 are not as extensively detailed, interactions for similar compounds in the same study highlight the importance of ARG-120 and TYR-355, which are key residues at the entrance of the COX active site. mdpi.com

Nature of Intermolecular Forces

The interaction between this compound and the active sites of cyclooxygenase (COX) isoforms, COX-1 and COX-2, is governed by a complex network of intermolecular forces. researchgate.net These non-covalent interactions are critical for the stable binding and subsequent inhibition of the enzyme. The primary forces at play include hydrogen bonding, hydrophobic interactions, and van der Waals forces. researchgate.netnih.gov

Hydrogen bonds are a significant contributor to the binding affinity of inhibitors within the COX active sites. researchgate.net Key amino acid residues are involved in forming these bonds. For instance, inhibitors have been observed to form hydrogen bonds with residues such as Ser530, Arg120, and Tyr355. nih.govmdpi.com The interaction with Arg120 at the base of the active site channel is particularly crucial, often involving the carboxylate group of non-selective NSAIDs, which forms a salt bridge. nih.gov For this compound, it is hypothesized that specific moieties on the inhibitor molecule act as hydrogen bond donors or acceptors, allowing for precise interactions with these key residues.

Hydrophobic interactions also play a pivotal role, particularly given the hydrophobic nature of the long channel leading to the COX active site. acs.org This channel is where the substrate, arachidonic acid, binds. 9afi.com The binding of this compound is stabilized by hydrophobic contacts with nonpolar amino acid side chains lining this channel. acs.org In COX-2, the sulfur of the thiazine (B8601807) ring of some inhibitors establishes hydrophobic contacts with Phe-518 and Val-523. acs.org

Table 1: Key Intermolecular Interactions in COX Inhibition

| Interaction Type | Key Residues Involved | Role in Binding |

|---|---|---|

| Hydrogen Bonding | Ser530, Arg120, Tyr355 | Anchors the inhibitor in the active site. nih.govmdpi.com |

| Hydrophobic Interactions | Phe-518, Val-523 | Stabilizes the inhibitor within the hydrophobic channel. acs.org |

| van der Waals Forces | General active site residues | Contributes to the overall stability of the complex. mdpi.com |

Allosteric Modulation Considerations

Recent studies have revealed that COX enzymes function as conformational heterodimers, meaning that while they are structurally homodimers, only one monomer is catalytically active at a time. nih.govnih.gov The other monomer serves an allosteric function, where the binding of a ligand to its active site can modulate the activity of the catalytic monomer. nih.gov This allosteric regulation is a key consideration in the mechanism of action for compounds like this compound.

The binding of a ligand, which can be a substrate or an inhibitor, to the allosteric site can either enhance or inhibit the catalytic activity of the other subunit. nih.govosti.gov For example, the binding of non-substrate fatty acids to the allosteric site of COX-2 has been shown to increase the efficiency of the catalytic subunit. acs.org Conversely, some substrate-selective inhibitors are believed to exert their effects by binding to the allosteric site. nih.gov

In the context of this compound, it is plausible that its inhibitory action involves an allosteric mechanism. The binding of this compound to one monomer could induce a conformational change that is transmitted to the adjacent monomer, thereby altering its catalytic efficiency. nih.gov This could explain phenomena such as time-dependent inhibition, where the inhibitory effect increases over time as the enzyme conformation adapts. pnas.org The interplay between binding at the catalytic and allosteric sites can lead to complex kinetic profiles. nih.govosti.gov

Structural Determinants of this compound Selectivity

Influence of Active Site Topography on Binding Specificity

The active sites of COX-1 and COX-2, while having a high degree of similarity, possess distinct topographical features that are fundamental to the selective binding of inhibitors. 9afi.comuomustansiriyah.edu.iq Both isoforms have a long, hydrophobic channel that leads from the membrane-binding domain to the catalytic site. 9afi.com However, the active site of COX-2 is approximately 17-25% larger than that of COX-1. oup.comnih.gov

This size difference is primarily due to the presence of a larger, more flexible side pocket in COX-2. nih.govbionaturajournal.com This side pocket allows bulkier inhibitors to be accommodated, which is a key factor for the design of COX-2 selective drugs. researchgate.net The binding of this compound is likely influenced by this structural variance. A larger molecular structure of this compound would sterically hinder its entry into the narrower active site of COX-1, leading to preferential binding to COX-2.

The entrance to the active site, often referred to as the "lobby," is another region where topographical differences can influence inhibitor binding. researchgate.net The residues lining this region can affect the initial recognition and orientation of the inhibitor as it enters the catalytic channel.

Role of Key Residue Differences in Isoform Recognition

Specific amino acid substitutions between COX-1 and COX-2 are critical determinants of inhibitor selectivity. nih.gov One of the most significant differences is at position 523, which is an isoleucine (Ile) in COX-1 and a smaller valine (Val) in COX-2. acs.orgoup.com The bulkier isoleucine residue in COX-1 partially obstructs access to the side pocket, whereas the smaller valine in COX-2 opens up this space. pnas.orgbionaturajournal.com This single residue difference is a major factor accounting for the selectivity of many COX-2 inhibitors. oup.com

Another key difference lies at position 434, which is also an isoleucine in COX-1 and a valine in COX-2. 9afi.comnih.gov This substitution further contributes to the larger and more accommodating nature of the COX-2 active site. bionaturajournal.com

Furthermore, the residue at position 513 in human COX-1 is a histidine (His), while in COX-2 it is an arginine (Arg). researchgate.net The presence of Arg513 in COX-2 allows for interactions with polar moieties of inhibitors that can fit into the side pocket. researchgate.net The specific chemical structure of this compound would determine how it interacts with these differing residues, thereby governing its isoform selectivity.

Table 2: Key Amino Acid Residue Differences Between COX-1 and COX-2 and Their Impact on Selectivity

| Residue Position | COX-1 Amino Acid | COX-2 Amino Acid | Impact on Inhibitor Binding and Selectivity |

|---|---|---|---|

| 523 | Isoleucine (Ile) | Valine (Val) | The smaller Val in COX-2 creates a side pocket, allowing bulkier inhibitors to bind, enhancing COX-2 selectivity. acs.orgpnas.orgoup.com |

| 434 | Isoleucine (Ile) | Valine (Val) | Contributes to a larger active site in COX-2. 9afi.comnih.gov |

| 513 | Histidine (His) | Arginine (Arg) | Allows for polar interactions with inhibitors in the COX-2 side pocket. researchgate.net |

Conformational Dynamics of COX-1 and COX-2 Upon this compound Binding

The binding of an inhibitor to either COX-1 or COX-2 is not a simple lock-and-key process but rather a dynamic one involving conformational changes in the protein. plos.org The enzymes exhibit a degree of flexibility that allows them to accommodate different ligands. Upon binding of this compound, it is expected that both the ligand and the protein undergo conformational adjustments to achieve the most stable complex.

In COX-2, the binding of certain inhibitors can induce a rotational movement of the Leu-531 residue. acs.org This movement provides additional space and can facilitate the accommodation of bulkier molecules. acs.org Such conformational shifts have not been observed to the same extent in COX-1 with fatty acid binding. acs.org The ability of this compound to induce or stabilize specific conformations of the enzyme could be a crucial aspect of its inhibitory mechanism and selectivity.

Molecular dynamics simulations have shown that the backbone of both COX-1 and COX-2 can deviate upon ligand binding, eventually settling into a stable conformation. plos.org The binding of this compound would likely lead to a dynamically stable protein-ligand complex, and the specific conformational state it stabilizes could be isoform-dependent, further contributing to its selectivity profile.

Structure Activity Relationship Sar Studies for Cox 1/2 in 5 Analogues

Identification of Core Pharmacophore and Structural Requirements for COX-1/2 Inhibition

The foundational structure essential for the biological activity of Cox-1/2-IN-5 and its analogs is the 2-phenyl-4-methylthiazole-5-carboxamide scaffold. nih.gov This core arrangement serves as the fundamental pharmacophore, providing the necessary framework for interaction with the active sites of both COX-1 and COX-2 isoenzymes.

Impact of Substituent Modifications on Inhibitory Potency and Selectivity

The biological activity and selectivity profile of the core pharmacophore can be finely tuned by altering the substituents on the peripheral aromatic rings. A study by Hawash et al. (2023) synthesized a series of ten analogues (compounds 2a-2j), including this compound (2a), to probe these effects. nih.gov

Effects of Aromatic and Heterocyclic Ring Substitutions

The primary point of variation in the studied series of analogues was the substitution pattern on the N-phenyl ring of the carboxamide moiety. These substitutions directly influence the molecule's interaction with different regions of the COX active site, leading to significant changes in inhibitory potency and selectivity. nih.gov

Other substitutions, such as the dimethoxyphenyl group in 2c and the single methyl group in 2d , also resulted in potent, dually active compounds but with varying degrees of selectivity, underscoring the sensitivity of the enzyme to the electronic and steric properties of this aromatic ring. nih.gov

Influence of Functional Groups (e.g., sulfonamide, methylsulfonyl, nitrile, amino) on Binding

Within the specific series of thiazole (B1198619) carboxamide analogues related to this compound, the primary functional groups investigated were methoxy (B1213986), tert-butyl, methyl, and halo (fluoro, chloro) substituents on the N-phenyl ring, along with the central carboxamide linker. nih.gov

The carboxamide group itself is a critical linker, positioning the N-phenyl ring for optimal interaction within the enzyme active site. Its hydrogen bonding capabilities may also play a role in stabilizing the inhibitor-enzyme complex. nih.gov

The methoxy groups on this compound (2a) are particularly important for its selectivity. The presence of multiple hydrophilic methoxy groups appears to favor binding to the slightly larger and more accommodating active site of COX-2. nih.gov In contrast, the bulky, non-polar tert-butyl group on the most potent analogue, 2b , likely enhances binding through strong hydrophobic interactions, leading to high potency against both isoforms. nih.gov The introduction of halogens , such as the fluoro group on compound 2j , also modulates activity, resulting in good COX-2 selectivity (SI = 1.507). nih.govnajah.edu

While functional groups like sulfonamide and methylsulfonyl are crucial for the COX-2 selectivity of diaryl heterocycle inhibitors like celecoxib (B62257), they were not incorporated into this particular series of thiazole carboxamide derivatives. nih.gov

Optimization Strategies for Desired COX-1/2 Selectivity Profile

The primary strategy for optimizing the COX selectivity profile within this class of compounds involves the modification of the N-phenyl ring of the carboxamide. The research findings indicate a clear path toward tuning the selectivity for either COX-1 or COX-2. nih.gov

To achieve higher COX-2 selectivity , the introduction of multiple hydrophilic substituents, such as the three methoxy groups in this compound (2a), proved to be the most effective strategy in this series. nih.govnih.gov This approach leverages the subtle differences in the active site volumes and polarities between the two isoforms. The slightly larger active site of COX-2 can better accommodate the bulk and polarity of the trimethoxyphenyl moiety, leading to preferential inhibition. nih.gov Compound 2j , with its 4-fluorophenyl group, also demonstrated good COX-2 selectivity, suggesting that specific electronic effects can be exploited. nih.gov

Conversely, to optimize for potency , particularly against COX-1, the strategy would involve incorporating large, lipophilic groups. The most potent compound in the series, 2b , which inhibits both isoforms effectively, carries a para-tert-butylphenyl group. This highlights that maximizing hydrophobic interactions can lead to very potent, albeit less selective, inhibitors. nih.gov

The following interactive table summarizes the inhibitory concentration (IC₅₀) and selectivity index (SI) for this compound and its key analogues, illustrating these optimization principles. nih.govnajah.edu

SAR for Dual Inhibition Beyond COX (e.g., 5-Lipoxygenase, if applicable)

The development of dual inhibitors that target both the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways is a significant area of research aimed at creating safer anti-inflammatory agents. researchgate.netnih.gov By inhibiting both pathways, it is possible to reduce the production of both prostaglandins (B1171923) and leukotrienes, potentially offering a broader spectrum of anti-inflammatory action with a reduced risk of side effects associated with shunting arachidonic acid metabolism down a single pathway. researchgate.net

However, for this compound and its specific series of thiazole carboxamide analogues reported by Hawash et al., there is no published data regarding their activity against 5-lipoxygenase. nih.gov The study focused exclusively on their synthesis, anticancer properties, and inhibitory effects on COX-1 and COX-2. Therefore, the structure-activity relationship for dual COX/5-LOX inhibition cannot be determined for this particular compound series. While other research has identified different thiazole-based scaffolds as potent dual COX/5-LOX inhibitors, these findings are not directly applicable to the this compound chemical framework. researchgate.netepa.gov

Preclinical Investigation of Cox 1/2 in 5

In Vitro Enzyme Inhibition Assays

The initial characterization of Cox-1/2-IN-5 involved a series of in vitro assays to determine its inhibitory activity against the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

Cell-Free Recombinant Enzyme Assays

To ascertain the direct inhibitory effect of this compound on cyclooxygenase enzymes, cell-free assays using recombinant enzymes were conducted. In these assays, the compound, also referred to as compound 2a in some literature, was evaluated for its ability to inhibit the enzymatic activity of both bovine COX-1 and human recombinant COX-2. The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The research findings indicate that this compound is a dual inhibitor of both COX isoforms. Specifically, it demonstrated an IC50 value of 2.650 μM for COX-1 and a more potent IC50 value of 0.958 μM for COX-2. This suggests a preferential, albeit not highly selective, inhibition of COX-2 over COX-1, with a selectivity ratio of approximately 2.77 for COX-2. The inhibitory activity was determined by measuring the compound's effect on the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), the initial step in the prostaglandin synthesis pathway catalyzed by COX enzymes.

In Vitro COX-1 and COX-2 Inhibition of this compound

| Enzyme | IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

|---|---|---|

| COX-1 | 2.650 | 2.77 |

| COX-2 | 0.958 |

Microsomal Preparations for COX-1/2 Activity Assessment

Detailed studies utilizing microsomal preparations to assess the COX-1 and COX-2 inhibitory activity of this compound are not extensively reported in the currently available scientific literature. Microsomal assays, which use membrane fractions containing the COX enzymes from cells or tissues, provide a more biologically relevant environment than purified recombinant enzymes by including membrane-associated factors that can influence inhibitor binding and activity. While the general methodology for such assays is established, specific data for this compound in this context is not publicly available.

Whole Blood Assays for Functional Selectivity

Whole blood assays are a valuable tool for determining the functional selectivity of COX inhibitors in a more physiological setting, as they measure the inhibition of COX-1 in platelets (via thromboxane (B8750289) B2 production) and COX-2 in monocytes (via prostaglandin E2 production) within the same sample. However, specific data from whole blood assays for this compound have not been reported in the reviewed literature. Such studies would be crucial to confirm its functional selectivity and potential for gastrointestinal and cardiovascular side effects.

Cellular Mechanism Studies

To understand the effects of this compound within a cellular context, further studies are required to investigate its impact on prostaglandin production and the broader arachidonic acid metabolism pathways.

Impact on Prostaglandin Production in Cell Lines (e.g., PGE2, PGI2, TXA2)

As an inhibitor of the cyclooxygenase enzymes, this compound is expected to decrease the production of various prostaglandins (B1171923). The initial enzymatic assays confirmed its ability to inhibit the formation of PGH2, the common precursor for all prostaglandins and thromboxanes. However, specific studies detailing the downstream effects of this compound on the production of key pro-inflammatory and homeostatic prostaglandins such as prostaglandin E2 (PGE2), prostacyclin (PGI2), and thromboxane A2 (TXA2) in various cell lines are not yet available in the public domain. Such data would be instrumental in elucidating the compound's specific cellular mechanism and predicting its therapeutic and side-effect profiles.

Effects on Arachidonic Acid Metabolism Pathways

The primary mechanism of action of this compound identified in preclinical studies is the inhibition of the cyclooxygenase pathway of arachidonic acid metabolism. By blocking the conversion of arachidonic acid to PGH2, it effectively curtails the production of downstream prostanoids. The arachidonic acid cascade is complex, involving other enzymatic pathways such as the lipoxygenase (LOX) and cytochrome P450 (CYP450) pathways, which lead to the production of leukotrienes and other signaling molecules. There is currently no available data to suggest whether this compound has any off-target effects on these alternative branches of arachidonic acid metabolism. Further investigation is needed to determine the compound's full pharmacological profile in this regard.

Modulation of Gene Expression of COX Isoforms and Downstream Targets in in vitro models

No data is currently available regarding the effect of this compound on the gene expression of COX-1, COX-2, or their downstream targets in any in vitro models.

Cell-Based Assays for Mechanistic Pathway Analysis (e.g., NF-κB, MAPK)

There is no published research on the use of cell-based assays to analyze the impact of this compound on key signaling pathways such as NF-κB or MAPK.

In Vivo Pharmacological Models (Non-Clinical Efficacy and Mechanistic Insight)

Animal Models of Inflammation (e.g., carrageenan-induced paw edema, collagen-induced arthritis)

Information regarding the efficacy of this compound in animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, is not available in the public domain.

Investigation of Mechanistic Effects in Specific Organ Systems in Animal Models (e.g., renal, cardiovascular, gastrointestinal, CNS)

There are no preclinical studies available that investigate the mechanistic effects of this compound on the renal, cardiovascular, gastrointestinal, or central nervous systems in animal models.

Analysis of Prostanoid Levels in Animal Tissues and Biofluids

Data on the analysis of prostanoid levels in animal tissues and biofluids following the administration of this compound have not been published.

Comparative Analysis with Established COX Inhibitors in Preclinical Settings

No preclinical studies have been found that compare the activity of this compound with established COX inhibitors such as celecoxib (B62257) or indomethacin.

Computational and Modeling Approaches for Cox 1/2 in 5 Research

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of small molecule inhibitors with their protein targets, such as COX-1 and COX-2.

Molecular docking simulations predict how a ligand, such as a potential COX inhibitor, fits into the active site of the COX-1 and COX-2 enzymes. The primary outputs are the binding pose—the three-dimensional orientation of the ligand within the binding site—and the binding affinity, a score that estimates the strength of the interaction, typically in kcal/mol. A lower binding energy value generally indicates a more stable and potent ligand-protein complex. researchgate.netdost.gov.ph

For example, studies on various compounds have shown a range of binding affinities for COX enzymes. Selective COX-2 inhibitors like celecoxib (B62257) and etoricoxib (B1671761) often exhibit stronger binding affinities (more negative binding energies) for COX-2 compared to COX-1. bionaturajournal.comnih.gov In one study, etoricoxib achieved a binding free energy of -11.22 kcal/mol with COX-2. bionaturajournal.com Another analysis identified imidazolidinone derivatives with strong affinities for COX-2, with docking scores as low as -11.569 kcal/mol, which was stronger than the reference ligand rofecoxib (B1684582) (-9.309 kcal/mol). researchgate.netnajah.edu These computational predictions are crucial first steps in assessing a new compound's potential as a selective or non-selective inhibitor.

Table 1: Illustrative Binding Affinities of Known NSAIDs with COX-2 This table presents example data for known compounds to illustrate typical results from molecular docking studies, as specific data for Cox-1/2-IN-5 is unavailable.

| Compound | Docking Program | Binding Affinity (kcal/mol) | Citation |

|---|---|---|---|

| Etoricoxib | AutoDock4 | -11.22 | bionaturajournal.com |

| Rofecoxib | Glide | -9.309 | najah.edu |

| Celecoxib | AutoDock Vina | -10.2 | nih.gov |

| Diclofenac | AutoDock4 | -8.08 | bionaturajournal.com |

| Ibuprofen (B1674241) | AutoDock Vina | -7.1 | nih.gov |

The active sites of COX-1 and COX-2 are structurally similar but have key differences that selective inhibitors exploit. mdpi.com A notable distinction is the substitution of isoleucine (Ile523) in COX-1 with a smaller valine (Val523) in COX-2. nih.govresearchgate.net This difference creates a larger, more flexible side pocket in the COX-2 active site, which can accommodate the bulkier structures of selective inhibitors (coxibs). bionaturajournal.comresearchgate.net

Docking analyses identify the specific amino acid residues that a ligand interacts with. Key interactions often include:

Hydrogen Bonds: Crucial for stabilizing the ligand. For instance, the carboxylate group of many non-selective NSAIDs forms hydrogen bonds with Arginine (Arg120) and Tyrosine (Tyr385). researchgate.netacs.org

Hydrophobic Interactions: The bulky side groups of inhibitors often form hydrophobic interactions with residues like Val523 and Phenylalanine (Phe518) in the COX-2 side pocket. researchgate.netbionaturajournal.com

Polar Interactions: Residues such as Serine (Ser339), Glutamine (Gln178), and Arg499 in the polar side pocket of COX-2 are essential for the binding of selective inhibitors. mdpi.com

Understanding these interactions is fundamental to explaining an inhibitor's mechanism and selectivity. For example, docking studies have revealed that the sulfonamide group of selective inhibitors like celecoxib binds deep within the polar side pocket of COX-2, an interaction not possible in the more constricted active site of COX-1. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, modeling its movement and conformational changes over time. These simulations offer deeper insights into the stability of the complex and the behavior of the enzyme upon ligand binding, complementing the static picture provided by molecular docking.

MD simulations are used to validate the stability of binding poses predicted by docking. researchgate.net By simulating the complex over nanoseconds, researchers can monitor its structural integrity. Key metrics analyzed include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD plot with low fluctuation values (e.g., under 3 Å) suggests that the ligand remains securely bound in the active site and the protein structure is stable. najah.edumdpi.comrsc.org

Root Mean Square Fluctuation (RMSF): This metric identifies the fluctuation of individual amino acid residues. Low RMSF values for residues in the binding pocket indicate stable interactions with the ligand. najah.edumdpi.comresearchgate.net

Simulations of stable complexes, such as a COX-2-imidazolidinone derivative complex, have shown consistent ligand-protein interactions over a 100-nanosecond period, confirming the stability predicted by docking. researchgate.net

Table 2: Illustrative Stability Metrics from Molecular Dynamics Simulations This table shows example data for known COX-inhibitor complexes to demonstrate typical results from MD simulations, as specific data for this compound is unavailable.

| Complex | Simulation Time (ns) | Protein RMSD (Å) | Ligand RMSD (Å) | Key Finding | Citation |

|---|---|---|---|---|---|

| COX-2-Compound 3 | 100 | ~0.9 | ~1.4 | Stable connection achieved after 10 ns. | najah.edu |

| COX-2-Canniprene | 50 | 1.5 - 2.0 | ~1.5 | Stable protein structure with minor fluctuations. | mdpi.com |

| COX-2-Oroxylin A | 50 | 1.4 - 3.2 | 0.8 - 2.9 | Moderate stability observed. | mdpi.com |

While it was once thought that inhibitor binding did not cause major conformational changes, studies have shown that some inhibitors can induce significant structural adjustments in the enzyme. nih.govacs.org For example, the binding of oxicam-class NSAIDs can cause the movement of residue Leu-531, which opens up a spacious binding pocket not present with most other inhibitors. nih.govacs.org MD simulations are critical for observing these dynamic changes that are not always apparent in static crystal structures. acs.org Free energy simulations have revealed that tight-binding inhibitors can stabilize an otherwise unfavorable enzyme conformation, highlighting an "induced-fit" mechanism. researchgate.net

The duration for which a drug remains bound to its target (its residence time) is a critical factor in its therapeutic effect. Metadynamics, an advanced MD simulation technique, can be used to model the entire dissociation process of a ligand from its binding site. rsc.orgpnas.org This allows for the calculation of the energy profile of the ligand's exit pathway and an estimation of its residence time. acs.org

These simulations have been instrumental in explaining why some inhibitors, like SC-558, exhibit a much longer residence time in COX-2 (hours) compared to COX-1 (seconds). rsc.org The discovery of a previously unknown alternative binding site within COX-2, accessible only to certain inhibitors, helps explain this time-dependent inhibition and prolonged activity. pnas.org Predicting these kinetic properties is crucial, as a long residence time may be linked to both enhanced efficacy and potential side effects. rsc.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This method is pivotal in understanding how different structural features of molecules like this compound influence their ability to inhibit COX enzymes.

Predictive QSAR models are crucial for forecasting the inhibitory potency and selectivity of new chemical entities. For instance, Fragment-Based QSAR (FB-QSAR) models have been developed to predict the activity of COX-1 and COX-2 inhibitors with a high degree of accuracy. acs.org These models are often built using statistical methods like multiple linear regression (MLR) and are validated through various statistical parameters such as R², Q², and RMSE to ensure their reliability. acs.org The development of such models allows medicinal chemists to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. acs.org

One study on 1,5-diaryl pyrazoles, which are structurally related to many COX inhibitors, demonstrated that QSAR models could effectively correlate inhibitory potency with specific 3D spatial and 2D partial charge descriptors. researchgate.net These findings underscore the ability of QSAR to guide the design of more potent and selective inhibitors. acs.org Furthermore, research on thiazinan and its derivatives has shown that QSAR models can successfully link COX-2 inhibitory activity to specific molecular descriptors, providing insights into the structural requirements for potent inhibition. scispace.com

A key aspect of these predictive models is their ability to determine selectivity. For some compound series, QSAR studies have revealed that selectivity for COX-2 over COX-1 can be influenced by the size and lipophilicity of substituents. researchgate.net For example, in certain diaryl systems, the electronic properties and structural variations at specific positions on a phenyl ring were found to govern COX-2 selectivity. researchgate.net

Here is an example of a data table that might be generated from a QSAR study:

| Compound | Experimental pIC50 | Predicted pIC50 | Residual |

|---|---|---|---|

| Analog 1 | 7.5 | 7.4 | 0.1 |

| Analog 2 | 6.8 | 6.9 | -0.1 |

| Analog 3 | 8.1 | 8.0 | 0.1 |

QSAR studies are instrumental in identifying the key physicochemical descriptors that influence the biological activity of COX inhibitors. These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Analysis of various COX inhibitors has consistently highlighted the importance of hydrophobicity (often represented by Log P) in their interaction with the COX-2 enzyme. researchgate.net The steric field, which relates to the size and shape of the molecule, has also been shown to have a significant impact on activity, in some cases contributing more to the variance in activity than electrostatic or hydrophobic fields. acs.org For instance, in a study of pyrrole (B145914) derivatives, the steric field accounted for a substantial portion of the variance in activity for both COX-1 and COX-2. acs.org

The following table summarizes some key physicochemical descriptors and their general influence on COX inhibitory activity as identified in various QSAR studies.

| Descriptor | Influence on Activity | Supporting Evidence |

|---|---|---|

| Log P (Hydrophobicity) | Positive correlation with COX-2 inhibition | Confirms hydrophobic interactions with the enzyme. researchgate.net |

| Molar Refractivity (MR) | Positive correlation with COX-2 inhibition in some series | Indicates that increased size and polarizability can enhance activity. researchgate.net |

| Steric Fields | Significant influence on both COX-1 and COX-2 activity | Can be the most dominant factor influencing activity. acs.org |

| Dipole Moment | Positive contribution to COX-2 inhibition | Suggests importance of electronic interactions. researchgate.net |

De Novo Design and Virtual Screening Applications

De novo design and virtual screening are powerful computational tools that leverage the structural information of the target enzyme to design or identify new potential inhibitors.

De novo design involves the computational generation of novel molecular structures that are predicted to have high affinity and selectivity for a specific biological target. This approach allows for the exploration of a vast chemical space to identify entirely new scaffolds for COX inhibitors. For example, a fragment-growing strategy can be employed, where small molecular fragments are iteratively grown within the enzyme's active site to create novel, potent inhibitors. researchgate.net

This method has been successfully used to design dual-target inhibitors for both COX-2 and other inflammatory enzymes. researchgate.net The design process is often guided by the known three-dimensional structure of the COX enzymes, allowing for the creation of molecules that are complementary in shape and chemical properties to the binding site. researchgate.net The designed analogues can be further optimized to possess desirable pharmacokinetic properties. researchgate.net

Research on 1,2,6-thiadiazinone analogues, for instance, involved designing compounds to capture a broad range of activity on human kinases by selecting specific substituent patterns. mdpi.com This rational design approach can lead to the identification of promising starting points for further drug development. mdpi.com

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as the COX enzymes. This process can be either structure-based or ligand-based. Structure-based virtual screening docks candidate molecules into the 3D structure of the target protein to predict their binding affinity and mode. benthamscience.comnih.gov

This approach has been used to screen millions of compounds from databases like ZINC to identify novel COX-2 inhibitors. nih.gov The screening process often involves multiple filters, such as applying Lipinski's rule of five to select for drug-like properties, followed by molecular docking to rank the compounds based on their predicted binding energy. nih.govresearchgate.net For example, a virtual screening campaign of chalcone-based molecules identified several potent dual inhibitors of COX-2 and 5-LOX. benthamscience.comresearchgate.net

The hits identified from virtual screening can then be subjected to more rigorous computational analysis, such as molecular dynamics simulations, to assess the stability of the predicted protein-ligand complexes. researchgate.net The most promising candidates are then synthesized and tested experimentally to validate the computational predictions. benthamscience.com This multi-step process significantly accelerates the discovery of new and effective COX inhibitors. nih.gov

The following table presents hypothetical results from a virtual screening campaign aimed at identifying novel COX-2 inhibitors.

| Compound ID | Docking Score (kcal/mol) | Predicted Binding Affinity | Key Interactions |

|---|---|---|---|

| ZINC12345 | -9.5 | High | Hydrogen bond with Ser530 |

| ZINC67890 | -9.2 | High | Hydrophobic interactions with Val523 |

| ZINC54321 | -8.8 | Moderate | Pi-cation interaction with Arg120 |

Mechanistic Implications and Research Applications of Cox 1/2 in 5

Role in Inflammatory Signaling Pathways

The investigation into a novel cyclooxygenase (COX) inhibitor like Cox-1/2-IN-5 would typically focus on its ability to modulate the complex network of inflammatory signaling. The COX enzymes, COX-1 and COX-2, are central to the production of prostanoids, which are key mediators of inflammation.

Modulation of Cytokine and Chemokine Production (preclinical mechanisms)

The production of various cytokines and chemokines is a hallmark of inflammatory responses. These signaling molecules orchestrate the recruitment and activation of immune cells. COX inhibitors can influence this process, as prostaglandins (B1171923) themselves can regulate cytokine and chemokine synthesis. Preclinical studies would be essential to determine how this compound affects the expression and release of key inflammatory mediators such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and various chemokines (e.g., CCL2, CXCL8) in response to inflammatory stimuli in cellular and animal models.

Impact on Immune Cell Activation and Trafficking (e.g., microglia, macrophages, neutrophils) in preclinical models

A crucial aspect of a COX inhibitor's function is its effect on the cells of the immune system. Research would investigate the impact of this compound on the activation state of key immune cells like microglia in the central nervous system, as well as macrophages and neutrophils in peripheral tissues. Preclinical models of inflammation would be utilized to assess whether the compound alters the migration (trafficking) of these cells to sites of inflammation, a process heavily influenced by chemokine gradients.

Influence on Cell Biology and Pathophysiological Processes

Beyond inflammation, the components of the COX pathway are implicated in a variety of fundamental cellular processes. Understanding the influence of an inhibitor like this compound on these processes is vital for characterizing its broader biological effects.

Effects on Cell Proliferation and Apoptosis in in vitro models

The prostaglandins produced by COX enzymes can impact cell growth and survival. In vitro studies using various cell lines (e.g., cancer cells, fibroblasts) would be necessary to determine if this compound influences cell proliferation rates or induces apoptosis (programmed cell death). Such studies would provide insight into the compound's potential applications in diseases characterized by abnormal cell growth.

Modulation of Angiogenesis in preclinical models

Angiogenesis, the formation of new blood vessels, is a critical process in both normal physiology and in pathological conditions like tumor growth and chronic inflammation. COX-2, in particular, is known to play a role in promoting angiogenesis. Preclinical models, such as the chick chorioallantoic membrane (CAM) assay or in vivo Matrigel plug assays, would be employed to evaluate whether this compound can inhibit or otherwise modulate the formation of new blood vessels.

Impact on Oxidative Stress Pathways in preclinical models

There is a complex interplay between the COX pathway and cellular oxidative stress. The enzymatic activity of COX can itself produce reactive oxygen species (ROS), and inflammatory conditions driven by COX products are often associated with increased oxidative stress. Preclinical studies would be required to investigate whether this compound can modulate markers of oxidative stress in various disease models, which could indicate a broader therapeutic potential in conditions where oxidative damage is a key pathological feature.

Potential in Disease Models (Mechanistic Insights, Non-Clinical)

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are pivotal in the conversion of arachidonic acid into prostanoids, which are lipid mediators involved in a myriad of physiological and pathological processes. nih.gov While COX-1 is constitutively expressed in most tissues and is linked to homeostatic functions, COX-2 is an inducible enzyme often upregulated during inflammation and in various disease states. frontiersin.orgmdpi.com The differential roles of these isoenzymes provide a basis for exploring the therapeutic potential of inhibitors in various non-clinical disease models.

In the central nervous system (CNS), both COX-1 and COX-2 are constitutively expressed, but their cellular localization and roles in neuroinflammation differ significantly. nih.gov COX-1 is predominantly found in microglia, the resident immune cells of the brain, while COX-2 is mainly expressed in neurons. nih.govnih.gov This distribution suggests distinct roles in the neuroinflammatory process.

Microglial Activation: Microglial activation is a hallmark of neuroinflammation and is implicated in the pathogenesis of several neurodegenerative diseases. nih.gov Studies in animal models have shown that COX-1, due to its localization in microglia, appears to be a primary driver of the initial neuroinflammatory response. nih.govnih.gov Inhibition of COX-1 has been demonstrated to reduce the inflammatory response and neuronal damage in models of neuroinflammation. nih.gov Conversely, while COX-2 is inducible in other cell types, its inhibition can sometimes exacerbate the neuroinflammatory response to certain stimuli. nih.gov For instance, in rat models, selective COX-2 inhibitors like celecoxib (B62257) have been shown to inhibit microglial activation. frontiersin.orgnih.gov Some research indicates that COX-1 catalyzes the conversion of arachidonic acid to the proinflammatory prostaglandin (B15479496) E2 (PGE2), while COX-2 may convert it to protective lipid metabolites under the same conditions. mdpi.com

Neuroprotection: The role of COX enzymes in neuroprotection is complex and appears to be context-dependent. nih.gov In models where neurons are directly challenged, such as in ischemia or excitotoxicity, COX-2, which is localized in neurons, is thought to play a more significant role. nih.gov Inhibition of COX-2 in these scenarios has been shown to offer neuroprotection. nih.gov For example, in the MPTP mouse model of Parkinson's disease, both a mixed COX-1/COX-2 inhibitor (acetylsalicylic acid) and a preferential COX-2 inhibitor (meloxicam) provided significant neuroprotection, preventing dopamine (B1211576) depletion and the loss of nigral neurons. researchgate.net However, other studies suggest that COX-2 can also mediate neuroprotective effects. nih.gov The neuroprotective or neurotoxic outcome of COX inhibition may depend on whether the neuroinflammatory response is a primary or secondary event. nih.gov

Neurotransmitter Function: COX inhibitors have been shown to influence neurotransmitter systems. In rat models, selective COX-2 inhibitors can enhance serotonergic and noradrenergic output in the prefrontal cortex and inhibit glutamate (B1630785) release. frontiersin.orgnih.gov COX-2 and its products are involved in synaptic plasticity and long-term potentiation, but they may also contribute to neuropathology by enhancing glutamate excitotoxicity. frontiersin.orgnih.govresearchgate.net The modulation of neurotransmitter function by COX inhibitors highlights their potential to impact the underlying neurobiology of various neurological disorders. nih.gov

Table 1: Research Findings on COX Inhibition in Neuroinflammation and Neurodegeneration Models

| Model System | Key Findings | Reference |

| Rat models of neuroinflammation | Selective COX-2 inhibitors inhibit microglial activation and glutamate release. | frontiersin.orgnih.gov |

| MPTP mouse model of Parkinson's Disease | Both COX-1/COX-2 and preferential COX-2 inhibitors provided neuroprotection. | researchgate.net |

| General neuroinflammation models | COX-1 in microglia is a major player in the initial inflammatory response. | nih.govnih.gov |

| Ischemia and excitotoxicity models | Neuronal COX-2 plays a significant role; its inhibition can be neuroprotective. | nih.gov |

The overexpression of COX-2 is a common feature in many types of cancer and is associated with tumor development, aggressiveness, and prognosis. frontiersin.org COX-2 contributes to carcinogenesis through various mechanisms, including promoting cell survival, proliferation, and angiogenesis. frontiersin.orgcancernetwork.com

Tumor Growth: In preclinical models, the role of COX-2 in promoting tumor growth has been well-documented. jci.org Studies using Lewis lung carcinoma cells implanted in mice demonstrated that tumor growth was significantly reduced in COX-2 knockout mice compared to wild-type or COX-1 knockout mice. jci.org Treatment with a selective COX-2 inhibitor also led to reduced tumor growth. jci.org This effect is partly attributed to a decrease in vascular density within the tumors of COX-2 deficient mice, suggesting that host-derived COX-2 is crucial for tumor angiogenesis. jci.org Furthermore, COX-2 expression in chemoresistant tumors has been linked to a more aggressive growth rate. nih.gov

Invasion and Metastasis: COX-2 plays a significant role in tumor invasion and metastasis. nih.gov Overexpression of COX-2 has been shown to increase cell adhesion to the extracellular matrix and enhance the activity of matrix metalloproteinases (MMPs), enzymes that degrade the basement membrane and facilitate invasion. cancernetwork.com Specifically, COX-2 can stimulate the activity of MMP-2 and MMP-9. nih.gov In models of colon cancer, silencing the expression of COX-2 or 5-lipoxygenase (5-LOX) reduced cell proliferation, migration, and invasion. spandidos-publications.com Similarly, in breast cancer models, high levels of COX-2 were observed in doxorubicin-resistant and metastatic cells, and its inhibition suppressed cell growth and invasion. nih.gov

Table 2: Research Findings on COX Inhibition in Cancer Pathogenesis Models

| Cancer Model | Key Findings | Reference |

| Lewis Lung Carcinoma | Tumor growth was attenuated in COX-2 knockout mice due to decreased angiogenesis. | jci.org |

| Colon Cancer | Silencing COX-2 expression reduced cell proliferation, migration, and invasion. | spandidos-publications.com |

| Breast Cancer | High COX-2 levels were found in resistant and metastatic cells; inhibition suppressed growth and invasion. | nih.gov |

| General Cancer Models | COX-2 overexpression enhances MMP activity, promoting invasion. | nih.gov |

PGI2/TXA2 Balance: PGI2, primarily produced via COX-2 in endothelial cells, is a vasodilator and inhibits platelet aggregation. nih.govsemanticscholar.org In contrast, TXA2, synthesized mainly by COX-1 in platelets, is a vasoconstrictor and a potent platelet aggregator. nih.govsemanticscholar.org A delicate balance between these two prostanoids is crucial for maintaining cardiovascular homeostasis. analesranf.com Selective COX-2 inhibitors can disrupt this balance by reducing the production of vasoprotective PGI2 without affecting the pro-thrombotic TXA2, potentially increasing the risk of thrombotic events. nih.govscielo.br This imbalance is considered a key mechanism behind the adverse cardiovascular effects observed with some COX-2 inhibitors. nih.govfrontiersin.org

Vascular Function in Animal Models: In animal models of cardiovascular disease, such as hypertension, the expression and activity of COX enzymes are often altered. nih.govresearchgate.net In spontaneously hypertensive rats, endothelium-dependent contractions are mediated predominantly by COX-1 and to a lesser extent by COX-2. nih.govresearchgate.net In other models, both COX-1 and COX-2 derived products can contribute to endothelial dysfunction. nih.govresearchgate.net Studies in COX-deficient mice have revealed opposing roles for the two isoforms in blood pressure regulation in response to angiotensin II, with COX-2 deficiency enhancing the pressor response and COX-1 deficiency attenuating it. portlandpress.com

Table 3: Research Findings on COX Inhibition in Cardiovascular Models

| Research Area | Key Findings | Reference |

| PGI2/TXA2 Balance | Selective COX-2 inhibition can lead to an imbalance favoring pro-thrombotic TXA2. | nih.govscielo.brfrontiersin.org |

| Vascular Function in Hypertensive Rats | Endothelium-dependent contractions are mediated by both COX-1 and COX-2. | nih.govresearchgate.net |

| COX-deficient Mice | COX-1 and COX-2 have opposing effects on the blood pressure response to angiotensin II. | portlandpress.com |

| General Cardiovascular Homeostasis | The balance between COX-1-derived TXA2 and COX-2-derived PGI2 is critical. | analesranf.com |

Both COX-1 and COX-2 are constitutively expressed in the kidney and play important roles in regulating renal function. redalyc.orgahajournals.orgmdpi.com

Prostaglandin Roles in Renal Blood Flow: Prostaglandins, particularly PGE2 and PGI2, are crucial for maintaining renal blood flow and glomerular filtration rate (GFR), especially in states of volume depletion. physiology.orgunmc.edu They act as vasodilators, primarily at the afferent arteriole, counteracting the effects of vasoconstrictors. unmc.edu Studies in mice have shown that a COX-2-selective inhibitor significantly reduced renal medullary blood flow, while a COX-1-selective inhibitor had no acute effect, highlighting the importance of COX-2 in maintaining medullary perfusion. physiology.org This regulation of renal medullary blood flow has significant implications for salt excretion and systemic blood pressure. physiology.org In conditions of reduced effective circulating volume, COX-2 derived prostanoids are particularly important for preserving renal hemodynamics. unmc.edu

Table 4: Research Findings on COX Inhibition in Renal Physiology Models

| Research Area | Key Findings | Reference |

| Renal Medullary Blood Flow | A COX-2 selective inhibitor reduced medullary blood flow in mice. | physiology.org |

| Regulation of GFR | PGI2 and PGE2, derived from COX activity, help maintain GFR. | unmc.edu |

| Salt and Water Homeostasis | COX-2 expression is regulated by volume status and plays a role in salt and water balance. | physiology.org |

| General Renal Function | Both COX-1 and COX-2 are constitutively expressed and important for renal homeostasis. | redalyc.orgahajournals.org |

Arachidonic acid can be metabolized by both COX and lipoxygenase (LOX) pathways, leading to the production of prostaglandins and leukotrienes, respectively. researchgate.net Both sets of mediators are involved in inflammation. researchgate.net

Inhibition of only the COX pathway can lead to the shunting of arachidonic acid towards the LOX pathway, potentially increasing the production of pro-inflammatory leukotrienes. mdpi.com This has led to the concept that dual inhibition of both COX and 5-LOX could offer a more effective anti-inflammatory strategy with a potentially better safety profile compared to selective COX-2 inhibitors or non-selective NSAIDs. spandidos-publications.comnih.govtandfonline.com In preclinical models of neurodegenerative diseases characterized by inflammation, targeting both COX-1/2 and 5-LOX enzymes is being explored as a therapeutic approach. nih.gov For example, a molecule with dual COX-1/2 and 5-LOX inhibitory activity has been shown to reduce inflammatory processes. nih.gov In colon cancer models, the combination of a 5-LOX inhibitor with a COX-2 inhibitor has been proposed as a novel therapeutic strategy, as both pathways are often upregulated in this disease. spandidos-publications.com

Table 5: Research Findings on Dual COX/LOX Inhibition

| Disease Model | Key Findings | Reference |

| Neurodegenerative Diseases | Targeting both COX-1/2 and 5-LOX may be effective for treating neuroinflammation. | nih.gov |

| Colon Cancer | Dual inhibition of COX-2 and 5-LOX may be more effective for controlling cancer progression. | spandidos-publications.com |

| General Inflammation | Dual inhibition may enhance anti-inflammatory effects and improve safety profiles. | tandfonline.com |

Challenges and Future Directions in Cox 1/2 Inhibition Research

Refinement of Selectivity Profile for Specific Research Applications

The development of COX inhibitors with refined selectivity profiles is crucial for both therapeutic applications and as tools for basic research. The initial paradigm suggested that COX-1 was the constitutive "housekeeping" enzyme, while COX-2 was inducible during inflammation. This led to the development of COX-2 selective inhibitors to minimize the gastrointestinal side effects associated with non-selective NSAIDs. However, this view has been challenged by findings that both isoforms play complex physiological and pathophysiological roles.

For specific research applications, fine-tuning the selectivity of inhibitors is paramount. For instance, highly selective COX-1 inhibitors are needed to further elucidate the role of COX-1 in primary prostanoid responses to inflammatory stimuli and its potential involvement in conditions like cancer and neuroinflammation. Conversely, modulating the degree of COX-2 selectivity is a key area of investigation. A hypothesis in the field suggests that some level of COX-1 inhibition might be necessary to maintain the balance between pro-thrombotic thromboxane (B8750289) (a COX-1 product) and anti-thrombotic prostacyclin (largely a COX-2 product), potentially mitigating the cardiovascular risks seen with highly selective COX-2 inhibitors.

The ability to design compounds with a specific COX-1/COX-2 inhibition ratio would allow researchers to dissect the precise contributions of each isoform in various biological processes and disease models. This requires a deep understanding of the structural differences between the COX-1 and COX-2 active sites, which, while highly similar, have subtle but critical distinctions that can be exploited for rational drug design.

Exploration of Novel Molecular Scaffolds for COX-1/2 Inhibition

The quest for improved COX inhibitors has led to the exploration of diverse molecular scaffolds beyond the traditional non-steroidal anti-inflammatory drugs (NSAIDs). A prominent class of selective COX-2 inhibitors is the diarylheterocycles, which includes compounds like celecoxib (B62257). These molecules typically feature two aromatic rings attached to a central heterocyclic ring, with one of the aryl rings often bearing a sulfonamide or methanesulfonyl group that is crucial for selective binding to the larger active site of COX-2.

Researchers are actively investigating new heterocyclic core structures to develop novel inhibitors with improved properties. Some of the scaffolds being explored include:

Thiazoles and Thiazolidinones: These sulfur- and nitrogen-containing rings are being used as central scaffolds for dual COX/LOX inhibitors.

Imidazoles and Imidazolines: These have been widely investigated as pharmacophores in the development of new NSAIDs. frontiersin.org

Triazoles: New conjugates of existing NSAIDs, such as ibuprofen (B1674241) and indomethacin, with a triazolyl heterocycle have been synthesized and shown to have significant anti-inflammatory properties and high selectivity for COX-2. jci.org

Pyrazoles: This scaffold is present in celecoxib, and new derivatives continue to be developed. For instance, a novel class of molecules with a pyrazole N-aryl sulfonate structure has shown strong and selective COX-2 inhibitory activity. frontiersin.org

The goal of exploring these novel scaffolds is to identify compounds with optimal efficacy, selectivity, and reduced off-target effects. The structure-activity relationship (SAR) studies of these new chemical classes are essential for understanding how different structural modifications influence their interaction with the COX enzymes.

| Scaffold Class | Key Features | Example(s) / Rationale |

|---|---|---|

| Diarylheterocycles | Two aromatic rings on a central heterocycle (e.g., pyrazole, isoxazole) | Celecoxib, Rofecoxib (B1684582); Sulfonamide/methanesulfonyl group fits into COX-2 side pocket. |

| Triazole Conjugates | Incorporation of a 1,2,3-triazole ring into existing NSAID structures | Ibuprofen-triazole hybrids; Aims to enhance selectivity and potency. jci.org |

| Thiazole (B1198619) Derivatives | Central thiazole ring structure | Derivatives with thiazolyl-hydrazine-methyl sulfonyl moiety developed as selective COX-2 inhibitors. frontiersin.org |

| Imidazole Derivatives | Central imidazole or imidazoline ring | Explored as structurally similar pharmacophores for new NSAIDs. frontiersin.org |

Strategies for Mitigating Off-Target Mechanistic Effects

A major challenge in the development of COX inhibitors is mitigating their off-target and mechanism-based side effects. The primary concerns are gastrointestinal toxicity, associated with COX-1 inhibition, and cardiovascular events, linked to selective COX-2 inhibition.

Gastrointestinal Safety: To reduce gastrointestinal damage, several strategies are being pursued. One approach is the co-therapy of NSAIDs with gastroprotective agents like proton pump inhibitors or misoprostol. Another innovative strategy is the development of nitric oxide (NO)-donating NSAIDs. These compounds incorporate a nitric oxide-releasing moiety, which is intended to counteract the gastric mucosal damage caused by prostaglandin (B15479496) inhibition.

Cardiovascular Safety: The increased risk of cardiovascular events with selective COX-2 inhibitors is thought to stem from an imbalance between pro-thrombotic thromboxane A2 (from COX-1) and anti-thrombotic prostacyclin (from COX-2). Strategies to address this include using the lowest effective dose for the shortest duration and careful patient selection, avoiding use in those with high cardiovascular risk. d-nb.info There is ongoing research to identify NSAIDs with a more favorable cardiovascular profile, with some studies suggesting that naproxen may be associated with a lower risk compared to other non-selective and selective NSAIDs. nih.gov The development of dual COX-1/2 inhibitors with a balanced selectivity profile is another approach aimed at mitigating this risk.

Development of Advanced Methodologies for Mechanistic Elucidation

Understanding the complex mechanisms of action and the off-target effects of COX inhibitors requires sophisticated research methodologies.

Systems biology and multi-omics approaches are becoming increasingly important in preclinical research. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a more holistic understanding of how COX inhibitors affect cellular pathways.

Lipidomics: This is particularly relevant as COX enzymes metabolize lipids. Lipidomic analysis allows for a broad screen of the effects of inhibitors on the entire eicosanoid lipidome, revealing drug-induced substrate rediversion and shifts in the formation of various lipid mediators. nih.gov This can help to understand the full spectrum of a drug's effects beyond the intended target.

Proteomics and Metabolomics: Combined proteomics and metabolomics can be used to monitor both the abundance of COX enzymes and the activity of the pathway by measuring downstream metabolites. mdpi.comnih.gov This dual analysis provides a more complete picture of the drug's impact on the arachidonic acid cascade. researchgate.net

Transcriptomics: Analyzing changes in gene expression in response to COX inhibitors can reveal COX-independent mechanisms of action and identify novel pathways affected by these drugs. medrxiv.org

These integrated approaches can help to identify biomarkers for drug efficacy and toxicity, and to elucidate the complex molecular networks that are perturbed by COX inhibitors.

Advanced imaging techniques are providing new ways to study the expression and activity of COX enzymes in living organisms. Positron Emission Tomography (PET) is a powerful tool for the non-invasive in vivo imaging of COX-2. nih.gov Researchers have developed radiolabeled COX-2 inhibitors that can be used as PET tracers to visualize the location and levels of COX-2 expression in tissues. mdpi.comnih.govresearchgate.net

These imaging agents, often fluorinated derivatives of known COX-2 inhibitors like celecoxib, allow for the selective detection of COX-2 in inflamed tissues and tumors. nih.govresearchgate.net This has significant implications for:

Disease Diagnosis and Staging: PET imaging of COX-2 could be used for the early detection of cancer and for staging inflammatory diseases.

Therapy Evaluation: It can be used to assess the COX-2 status of tumors, which may predict their responsiveness to adjuvant therapy with COX-2 inhibitors. researchgate.net

Pharmacodynamic Studies: PET can be used to measure target engagement and occupancy of new COX inhibitors in the brain and other tissues. nih.gov

The development of more refined and specific PET radioligands for both COX-1 and COX-2 is an active area of research that promises to enhance our understanding of these enzymes in health and disease. mdpi.com

Synergistic Research with Other Therapeutic Modalities (Mechanistic Combinations)

There is growing interest in the use of COX inhibitors in combination with other therapeutic modalities, particularly in the treatment of cancer. The rationale is that COX-2 is often overexpressed in tumors and contributes to processes like angiogenesis, cell proliferation, and immune evasion. creative-proteomics.com